Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
“Tert-butyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spiro compounds are key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities .
Synthesis Analysis
An efficient, scalable synthesis approach towards this compound involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .
Molecular Structure Analysis
The molecular structure of this compound involves a spirocyclic oxindole core . The spirocyclic structure allows it to interact with a wide range of receptors, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include dianion alkylation, cyclization, and demethylation . The reactivity of the process depends on the electronic properties of the aromatic ring of the isatin .
Scientific Research Applications
Efficient Synthesis Approaches
Teng, Zhang, and Mendonça (2006) discuss an efficient synthesis approach for a spirocyclic oxindole analogue, which includes tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate. Their method emphasizes dianion alkylation and cyclization, achieving a 35% overall yield without needing chromatographic purification (Teng, Zhang, & Mendonça, 2006).
Novel Compounds and Chemical Space Access
Meyers et al. (2009) developed synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to this compound. This bifunctional compound is significant for deriving novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Spectroscopic Characterization and Crystal Structure
Sharma et al. (2016) synthesized and studied a new indoline derivative, closely related to this compound. Their work includes eco-friendly synthesis, spectral properties analysis, and X-ray crystal structure determination, providing insights into molecular and crystal structures (Sharma et al., 2016).
Synthesis of Enantiopure Derivatives
Marin et al. (2004) explored the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, which is closely related to this compound. Their research emphasizes the importance of these compounds in producing enantiopure derivatives with potential applications in medicinal chemistry (Marin et al., 2004).
X-ray Studies and Molecular Packing
Didierjean et al. (2004) conducted X-ray studies on tert-butyl 6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a compound structurally similar to this compound. Their research provides insights into molecular packing and structural characteristics, important for understanding the physical properties of these compounds (Didierjean et al., 2004).
Future Directions
Mechanism of Action
Target of Action
It is known that spiro compounds, which this compound is a part of, interact with a wide range of receptors . These receptors play crucial roles in various biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Mode of Action
Due to their structure, spiro compounds are known to interact with a wide range of receptors . This interaction leads to various biological activities, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .
Biochemical Pathways
Given the wide range of receptors that spiro compounds interact with, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Spiro compounds have been shown to exhibit a variety of interesting biological activities , suggesting that this compound could have similar effects.
Properties
IUPAC Name |
tert-butyl 6-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKMSPVLZVMPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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